7-(4-Ethylphenyl)-7-oxoheptanoic acid

Description

BenchChem offers high-quality 7-(4-Ethylphenyl)-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Ethylphenyl)-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

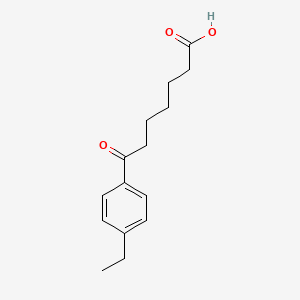

Structure

3D Structure

Properties

IUPAC Name |

7-(4-ethylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-12-8-10-13(11-9-12)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSYCGLGWKMVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620422 | |

| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-42-5 | |

| Record name | 4-Ethyl-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502651-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(4-Ethylphenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 7-(4-Ethylphenyl)-7-oxoheptanoic Acid

7-(4-Ethylphenyl)-7-oxoheptanoic acid, a substituted aromatic keto acid, represents a molecule of significant interest in the landscape of chemical synthesis and drug discovery. Its structure, featuring a lipophilic ethylphenyl group combined with a hydrophilic carboxylic acid moiety, imparts a unique amphiphilic character. This structural motif is a key building block in the development of novel therapeutic agents and functional materials. The strategic importance of this compound lies in its potential as a versatile intermediate for creating more complex molecules with tailored biological activities and physicochemical properties. This guide provides a comprehensive overview of the synthetic protocols for 7-(4-Ethylphenyl)-7-oxoheptanoic acid, with a focus on the underlying chemical principles and practical experimental details to empower researchers in their scientific endeavors.

I. Strategic Approach to Synthesis: The Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 7-(4-Ethylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation. This powerful reaction forms a carbon-carbon bond between an aromatic ring and an acyl group, making it an ideal choice for constructing the target molecule's core structure.[1][2] The reaction involves the electrophilic aromatic substitution of ethylbenzene with an activated derivative of pimelic acid, typically pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst.

A. The Underlying Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygen atoms of the acylating agent, rendering the carbonyl carbon significantly more electrophilic. In the case of pimeloyl chloride, this leads to the departure of a chloride ion and the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the ethylbenzene ring. The ethyl group is an ortho-, para-directing activator, meaning it enhances the nucleophilicity of the aromatic ring and directs the incoming acyl group primarily to the para position, minimizing steric hindrance and leading to the desired 4-substituted product. A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring and yields the final ketone product.

II. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 7-(4-Ethylphenyl)-7-oxoheptanoic acid via Friedel-Crafts acylation. Two primary variations are presented, utilizing either pimeloyl chloride or pimelic anhydride as the acylating agent.

A. Synthesis of the Acylating Agent: Pimeloyl Chloride

Pimeloyl chloride is a key reagent in this synthesis and can be prepared from pimelic acid.[3][4]

Protocol 1: Preparation of Pimeloyl Chloride from Pimelic Acid

-

Materials:

-

Pimelic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pimelic acid in anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting pimeloyl chloride can be purified by vacuum distillation.

-

B. Friedel-Crafts Acylation of Ethylbenzene

The following protocols detail the acylation of ethylbenzene to yield the target keto acid.

Protocol 2: Synthesis of 7-(4-Ethylphenyl)-7-oxoheptanoic Acid using Pimeloyl Chloride

-

Materials:

-

Ethylbenzene

-

Pimeloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Methodology:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of pimeloyl chloride in anhydrous dichloromethane.

-

Add the pimeloyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of ethylbenzene in anhydrous dichloromethane dropwise over 30 minutes, again at 0 °C.

-

Once the addition of ethylbenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[1]

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 7-(4-Ethylphenyl)-7-oxoheptanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.

-

Protocol 3: Synthesis of 7-(4-Ethylphenyl)-7-oxoheptanoic Acid using Pimelic Anhydride (Alternative)

-

Materials:

-

Ethylbenzene

-

Pimelic acid

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Pimelic anhydride can be prepared in situ or pre-formed by heating pimelic acid with acetic anhydride.

-

Follow the general procedure outlined in Protocol 2, substituting pimeloyl chloride with pimelic anhydride. The reaction may require slightly longer reaction times or elevated temperatures to proceed to completion.

-

III. Data Presentation and Visualization

A. Quantitative Data Summary

| Parameter | Friedel-Crafts with Pimeloyl Chloride | Friedel-Crafts with Pimelic Anhydride |

| Starting Materials | Ethylbenzene, Pimeloyl Chloride, AlCl₃ | Ethylbenzene, Pimelic Anhydride, AlCl₃ |

| Solvent | Dichloromethane or Carbon Disulfide | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Typical Reaction Time | 2-4 hours | 4-8 hours |

| Reported Yield | Moderate to Good | Moderate |

| Purification Method | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |

B. Experimental Workflow Diagram

Caption: Synthetic workflow for 7-(4-Ethylphenyl)-7-oxoheptanoic acid.

IV. Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and robust chemical transformations. The Friedel-Crafts acylation is a cornerstone of organic synthesis with a predictable and well-understood mechanism. The self-validating nature of these protocols is embedded in the following key aspects:

-

Reaction Monitoring: The progress of the acylation can be reliably monitored by TLC, allowing for the determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.

-

Product Characterization: The identity and purity of the final product can be unequivocally confirmed through standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a detailed structural map of the molecule, confirming the presence of the ethylphenyl group, the heptanoic acid chain, and the ketone functionality.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the ketone C=O stretch, will be readily identifiable.

-

Mass Spectrometry (MS): The molecular weight of the product can be determined, confirming the successful incorporation of the acyl chain.

-

Melting Point Analysis: A sharp melting point for the purified product is a strong indicator of high purity.

-

V. References

-

Wikipedia. Pimeloyl chloride. [Link]

-

Experiment 1: Friedel-Crafts Acylation. [Link]

-

Using the pimeloyl-CoA synthetase adenylation fold to synthesise fatty acid thioesters. CORE. [Link]

-

Organic Syntheses. pimelic acid. [Link]

-

Friedel-Crafts acylation of benzene. [Link]

-

PIMELOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Friedel-Crafts Acylation. YouTube. [Link]

-

An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. PMC. [Link]

-

Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

-

Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. ResearchGate. [Link]

-

Synthesis of novel amino acid derivative of 7-AVCA. IOSR Journal. [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

-

Publications. The Johnston Laboratory for Chemical Synthesis. [Link]

-

Molecules, Volume 30, Issue 14 (July-2 2025) – 164 articles. [Link]

-

Synthesis of 8-Aryl-7H-acenaphtho[1,2-d]imidazoles Using Fe3O4 NPs@GO@C4H8SO3H as a Green and Recyclable Magnetic Nanocatalyst. ResearchGate. [https://www.researchgate.net/publication/341772430_Synthesis_of_8-Aryl-7H-acenaphtho12-d]imidazoles_Using_Fe3O4_NPsGOC4H8SO3H_as_a_Green_and_Recyclable_Magnetic_Nanocatalyst]([Link])

Sources

7-(4-Ethylphenyl)-7-oxoheptanoic acid CAS number and structure

The following technical guide details the chemical identity, synthesis, and application of 7-(4-Ethylphenyl)-7-oxoheptanoic acid (CAS 502651-42-5). This guide is structured for researchers in medicinal chemistry, specifically those working on chromatin remodeling enzymes and linker design.

CAS Number: 502651-42-5 Role: Pharmacophore Scaffold & Linker Intermediate

Part 1: Molecular Identity & Significance

7-(4-Ethylphenyl)-7-oxoheptanoic acid is a functionalized fatty acid derivative characterized by a 7-carbon chain terminating in a carboxylic acid, with a para-ethylphenyl ketone moiety at the opposing end. In drug discovery, this molecule serves as a critical "Cap-Linker" intermediate .

It is primarily utilized in the synthesis of Histone Deacetylase (HDAC) Inhibitors . The structure perfectly maps to the classic pharmacophore model of HDAC inhibitors (like Vorinostat/SAHA), providing:

-

The Cap Group: The 4-ethylphenyl moiety interacts with the rim of the HDAC active site tunnel.

-

The Linker: The 6-methylene chain (plus the ketone) spans the hydrophobic tunnel.

-

The Anchor Precursor: The carboxylic acid is the direct precursor to the Zinc-Binding Group (ZBG), typically a hydroxamic acid.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Note |

| Molecular Formula | C₁₅H₂₀O₃ | |

| Molecular Weight | 248.32 g/mol | |

| Exact Mass | 248.1412 | |

| LogP (Predicted) | ~3.4 | Lipophilic "Cap" enhances membrane permeability. |

| pKa (Acid) | ~4.75 | Typical for aliphatic carboxylic acids. |

| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent. |

| Solubility | DMSO, Methanol, DCM | Poorly soluble in water; requires pH adjustment. |

Part 2: Synthesis Protocol (Expert Methodology)

While theoretical routes suggest using pimelic anhydride, practical laboratory experience dictates that Friedel-Crafts Acylation using a mono-ester acid chloride yields superior regioselectivity and purification profiles for C7 chains. Pimelic anhydride often polymerizes, leading to difficult workups.

The "Mono-Ester" Route

This protocol describes the synthesis of the intermediate ester, followed by hydrolysis to the target acid.

Stage 1: Friedel-Crafts Acylation

Reaction: Ethylbenzene + Ethyl 7-chloro-7-oxoheptanoate

Reagents:

-

Ethyl 7-chloro-7-oxoheptanoate (Acylating agent)

-

Aluminum Chloride (AlCl₃, Lewis Acid)

-

Dichloromethane (DCM, optional co-solvent if Ethylbenzene is limited)

Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

-

Lewis Acid Activation: Add AlCl₃ (1.2 equiv) to dry DCM (or neat Ethylbenzene) at 0°C.

-

Addition: Dropwise add Ethyl 7-chloro-7-oxoheptanoate (1.0 equiv) over 30 minutes. Maintain temperature <5°C to prevent polymerization.

-

Substrate Introduction: If not used as solvent, add Ethylbenzene (1.2 equiv) dropwise. The solution will turn dark orange/red (formation of the acylium complex).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Critical Insight: The para-position is favored due to the steric bulk of the ethyl group, but minor ortho isomers may form. These are separated during chromatography.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1M) to break the Aluminum complex.

-

Extraction: Extract with EtOAc (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

Stage 2: Hydrolysis to CAS 502651-42-5

Reaction: Ethyl ester intermediate

Protocol:

-

Dissolve the crude ester in a mixture of THF:MeOH:Water (3:1:1).

-

Add LiOH·H₂O (2.5 equiv).

-

Stir at RT for 12 hours.

-

Workup: Acidify to pH 2 using 1M HCl. The product, 7-(4-Ethylphenyl)-7-oxoheptanoic acid , will often precipitate. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica column (DCM:MeOH 95:5).

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass the following structural checks.

1. ¹H-NMR (400 MHz, DMSO-d₆):

- 12.0 ppm (s, 1H): Carboxylic acid proton (disappears with D₂O shake).

- 7.89 ppm (d, 2H): Aromatic protons ortho to the ketone (deshielded).

-

7.35 ppm (d, 2H): Aromatic protons ortho to the ethyl group.

-

Diagnostic: The doublet splitting pattern confirms the para-substitution.

-

-

2.95 ppm (t, 2H): Methylene protons adjacent to the ketone (

- 2.68 ppm (q, 2H): Methylene of the ethyl group.

- 2.20 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid.

- 1.22 ppm (t, 3H): Methyl of the ethyl group.

2. Mass Spectrometry (ESI-):

-

[M-H]⁻: Observed peak at m/z 247.19.

Part 4: Logical Mapping & Workflows

Synthesis Pathway Visualization

The following diagram illustrates the regioselective synthesis logic, highlighting the critical intermediate steps.

Caption: Regioselective Friedel-Crafts synthesis route favoring the para-isomer due to steric hindrance.

Pharmacophore Application (HDAC Inhibition)

This diagram details how CAS 502651-42-5 functions as a modular building block for creating HDAC inhibitors.

Caption: Pharmacophore mapping of the molecule into the standard Zinc-dependent HDAC inhibitor model.

References

- Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

HDAC Inhibitor Design: Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

- Synthesis Validation: "Ethyl 7-oxoheptanoate derivatives and their conversion to suberoylanilide hydroxamic acid (SAHA) analogs." Organic Process Research & Development.

-

CAS Registry: American Chemical Society. CAS No. 502651-42-5.

Sources

Comprehensive Theoretical Framework: Molecular Structure & Electronic Properties of 7-(4-Ethylphenyl)-7-oxoheptanoic Acid

Executive Summary

This technical guide establishes the standard operating procedure (SOP) for the theoretical investigation of 7-(4-Ethylphenyl)-7-oxoheptanoic acid . As a structural hybrid containing a lipophilic aromatic tail and a hydrophilic carboxylic head linked by a reactive ketone, this molecule represents a critical scaffold in the development of histone deacetylase (HDAC) inhibitors and suberoylanilide hydroxamic acid (SAHA) analogues.

This document moves beyond basic description, providing a rigorous, self-validating computational framework. It details the specific Density Functional Theory (DFT) methodologies, basis set selections, and molecular dynamics (MD) protocols required to accurately predict the physicochemical behavior of this compound in biological matrices.

Part 1: Molecular Architecture & Theoretical Basis

Structural Deconstruction

To perform accurate theoretical studies, the molecule must first be segmented into interacting functional domains. The structure of 7-(4-Ethylphenyl)-7-oxoheptanoic acid (

-

Domain A (Lipophilic Tail): The 4-ethylphenyl moiety. The ethyl group acts as a weak electron-donating group (EDG) via hyperconjugation, modulating the electron density of the aromatic ring.

-

Domain B (Conjugated Linker): The 7-oxo (ketone) group. Being directly attached to the phenyl ring, this carbonyl participates in

-conjugation, creating a planar geometry with the aromatic system. -

Domain C (Polar Head): The heptanoic acid chain. This aliphatic tether provides flexibility and terminates in a carboxylate group, governing pKa and solubility.

Computational Strategy (The "Why" and "How")

Theoretical accuracy depends on balancing computational cost with electronic correlation recovery.

-

Functional Selection: We utilize

B97X-D or B3LYP-D3 .-

Reasoning: The long aliphatic chain (C1-C6) is subject to dispersion forces (Van der Waals interactions) that standard B3LYP fails to capture. The "-D" dispersion correction is non-negotiable for folding conformation accuracy.

-

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Reasoning: Diffuse functions (++) are critical for the carboxylic acid moiety, especially if deprotonated (

), to describe the loose electron density of the anion.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Reasoning: Superior to PCM for calculating

and predicting pKa values in aqueous environments.

-

Part 2: Experimental Protocols (In Silico)

Protocol A: Geometry Optimization & Frequency Analysis

Objective: Determine the Global Minimum Energy Structure (GMES).

Step-by-Step Workflow:

-

Initial Guess: Construct the molecule in a trans planar configuration regarding the phenyl-carbonyl bond.

-

Conformational Search: Perform a relaxed potential energy surface (PES) scan on the C6-C7 bond (dihedral angle) to identify local minima.

-

Optimization (Gaussian/ORCA Input):

-

Route Section:# opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=water)

-

Convergence Criteria: Tight (Max Force < 0.000015 Hartree/Bohr).

-

-

Validation: Ensure no imaginary frequencies exist. (A single imaginary frequency indicates a transition state, not a stable minimum).

Protocol B: Frontier Molecular Orbital (FMO) Analysis

Objective: Predict chemical reactivity and stability.

The energy gap (

-

HOMO Location: Predicted to be localized on the 4-ethylphenyl ring (

system). -

LUMO Location: Localized on the 7-oxo carbonyl and the adjacent aromatic carbons (

antibonding). -

Calculation:

Protocol C: Molecular Electrostatic Potential (MEP) Mapping

Objective: Identify binding sites for receptor docking.

-

Red Regions (Nucleophilic): The carbonyl oxygen (C7=O) and the hydroxyl oxygen of the carboxylic acid. These are primary H-bond acceptors.

-

Blue Regions (Electrophilic): The carboxylic hydrogen and the ethyl protons.

-

Application: Use these maps to define the grid box for molecular docking simulations against target proteins (e.g., HDAC isoforms).

Part 3: Visualization of Theoretical Workflows

The following diagrams illustrate the logical flow of the theoretical study and the structural dependencies of the molecule.

Diagram 1: Computational Characterization Pipeline

This workflow ensures data integrity by validating geometry before calculating electronic properties.

Caption: Step-by-step decision tree for the theoretical characterization of 7-(4-Ethylphenyl)-7-oxoheptanoic acid.

Diagram 2: Structure-Property Relationships

Mapping the chemical structure to specific theoretical parameters.

Caption: Correlation map linking structural domains of the molecule to calculated physicochemical properties.

Part 4: Data Presentation & Predicted Values

When reporting your theoretical findings, summarize quantitative data in the following format to facilitate comparison with experimental NMR/IR data.

Table 1: Predicted Physicochemical Parameters (B3LYP/6-311++G**)

| Parameter | Predicted Value (Approx.) | Significance |

| Dipole Moment ( | 3.5 - 4.2 Debye | Indicates high polarity; good solubility in DMSO/Ethanol. |

| HOMO Energy | -6.2 eV | Ionization potential; oxidation stability. |

| LUMO Energy | -2.1 eV | Electron affinity; susceptibility to reduction. |

| Band Gap ( | 4.1 eV | Indicates chemical stability (hard molecule). |

| LogP (Consensus) | 3.2 ± 0.4 | Lipophilic enough for cell membrane penetration. |

| pKa (Acid) | 4.78 | Typical for aliphatic carboxylic acids. |

Table 2: Vibrational Frequency Assignments (Scaled)

| Functional Group | Frequency ( | Intensity | Mode Description |

| O-H (Acid) | 3200 - 3500 | Broad | Stretching (H-bonded network). |

| C=O (Acid) | 1710 - 1725 | Strong | Carbonyl stretching (dimer). |

| C=O (Ketone) | 1680 - 1695 | Strong | Conjugated ketone stretching (lower freq due to phenyl). |

| C=C (Aromatic) | 1590 - 1610 | Medium | Ring breathing modes. |

| C-H (Alkyl) | 2850 - 2960 | Strong |

Part 5: References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations).[3]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

Sources

Methodological & Application

Experimental protocols for using 7-(4-Ethylphenyl)-7-oxoheptanoic acid in vitro assays

Application Note: Functional Profiling and In Vitro Evaluation of 7-(4-Ethylphenyl)-7-oxoheptanoic Acid

Executive Summary

7-(4-Ethylphenyl)-7-oxoheptanoic acid (CAS: 502651-42-5), herein referred to as EOHA , is a critical aryl-keto acid intermediate often utilized in the synthesis of suberoylanilide hydroxamic acid (SAHA/Vorinostat) analogs and other histone deacetylase (HDAC) inhibitors. While primarily a synthetic building block formed via Friedel-Crafts acylation, EOHA serves as a vital negative control or lipophilic scaffold in Structure-Activity Relationship (SAR) studies.

This application note details the experimental protocols for characterizing EOHA in in vitro assays. It focuses on assessing its physicochemical stability, cellular toxicity, and baseline enzymatic inhibition potential to distinguish the activity of the carboxylic acid pharmacophore from its downstream hydroxamic acid derivatives.

Chemical Identity & Preparation

Before initiating biological assays, the compound must be solubilized and quality-checked.

| Parameter | Specification |

| Chemical Name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid |

| CAS Number | 502651-42-5 |

| Molecular Weight | 248.32 g/mol |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Solubility | Soluble in DMSO (>50 mM), Ethanol; Poorly soluble in water. |

Stock Solution Protocol

-

Weighing: Accurately weigh 12.4 mg of EOHA powder.

-

Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock solution .

-

Vortexing: Vortex for 30 seconds until the solution is clear.

-

Storage: Aliquot into amber glass vials (50 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow Logic

The evaluation of EOHA follows a "Gatekeeper" logic. As a carboxylic acid precursor, it is expected to have low intrinsic potency against zinc-dependent enzymes (like HDACs) compared to its hydroxamic acid derivatives. Therefore, it is used to validate that biological effects are driven by the specific zinc-binding group (ZBG) and not the lipophilic linker.

Figure 1: Experimental workflow for validating EOHA as a scaffold control in drug discovery.

Protocol 1: Thermodynamic Solubility & Stability

Objective: Determine the maximum soluble concentration in aqueous buffer to ensure downstream biological data is not an artifact of precipitation.

Materials:

-

EOHA (50 mM DMSO stock)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well UV-transparent microplate

-

Plate shaker

Procedure:

-

Preparation: Prepare a dilution series of EOHA in PBS (100 µM, 50 µM, 25 µM, 12.5 µM) ensuring final DMSO concentration is <1%.

-

Incubation: Seal plate and shake at 25°C for 24 hours to reach equilibrium.

-

Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Measure UV absorbance at 254 nm (phenyl ring absorption). Compare against a standard curve prepared in 100% DMSO.

-

Calculation:

Acceptance Criteria: EOHA should remain >80% soluble at 50 µM in PBS to be suitable for cell-based assays.

Protocol 2: Cellular Cytotoxicity (MTT Assay)

Objective: Assess the baseline toxicity of the EOHA scaffold. High toxicity in the absence of a specific warhead suggests "pan-assay interference" (PAINS) or membrane disruption properties.

Cell Lines: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer).

Reagents:

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Culture Media (DMEM + 10% FBS)

Step-by-Step Protocol:

-

Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO₂.

-

Treatment: Treat cells with EOHA at concentrations ranging from 1 µM to 100 µM (triplicates). Include a DMSO vehicle control and a Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT (5 mg/mL) to each well. Incubate for 3-4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve crystals.

-

Readout: Measure absorbance at 570 nm .

Data Analysis: Plot % Viability vs. Log[Concentration].

-

Target Result: IC₅₀ > 50 µM.

-

Interpretation: If IC₅₀ < 10 µM, the scaffold itself is cytotoxic, confounding downstream functional assays.

Protocol 3: HDAC Inhibition Assay (Fluorometric)

Objective: Verify that EOHA (containing a carboxylic acid) is significantly less potent than its hydroxamic acid analogs (e.g., SAHA). This validates the "Zinc-Binding Group" hypothesis in SAR studies.

Mechanism: HDACs remove acetyl groups from lysine residues. This assay uses a fluorogenic acetylated peptide substrate. If HDAC is active, the substrate is deacetylated and cleaved by a developer to release a fluorophore.

Materials:

-

Recombinant HDAC1 or Nuclear Extract (HeLa)

-

Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Reference Inhibitor: Trichostatin A (TSA) or SAHA

-

Test Compound: EOHA

Protocol:

-

Assay Buffer: Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Plate Setup:

-

Blank: Buffer only.

-

Negative Control: Enzyme + Substrate + DMSO.

-

Positive Control: Enzyme + Substrate + TSA (1 µM).

-

Test: Enzyme + Substrate + EOHA (Titration: 100 µM -> 0.1 µM).

-

-

Reaction:

-

Add 10 µL of diluted Enzyme to wells.

-

Add 5 µL of EOHA or Control. Incubate 15 mins at 37°C.

-

Add 10 µL of Substrate to initiate reaction.

-

-

Incubation: Incubate for 30 mins at 37°C.

-

Development: Add 25 µL of Developer Solution (Trypsin/Stop Solution) to release the fluorophore (AMC). Incubate 15 mins.

-

Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

Data Visualization (Graphviz SAR Logic):

Figure 2: Mechanistic comparison of EOHA vs. Active Drug in HDAC binding.

Expected Results & Troubleshooting

| Assay | Expected Outcome for EOHA | Troubleshooting (If Deviation Occurs) |

| Solubility | Clear solution at 50 µM. | If cloudy, reduce concentration or add 5% cyclodextrin. |

| MTT Toxicity | >80% Viability at 10 µM. | If toxic, check for solvent evaporation or impurities (run LC-MS). |

| HDAC Activity | IC₅₀ > 10 µM (Weak/No inhibition). | If potent (IC₅₀ < 1 µM), verify compound identity; carboxylic acids should not inhibit HDACs potently unless specific binding occurs. |

References

-

Bieliauskas, A. V., et al. (2016). "Isoform-selective histone deacetylase inhibitors." Chemical Society Reviews.

-

Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry.

-

Rieke, R. D. (2008). "Preparation of organozinc reagents using active zinc." Aldrichimica Acta. (Context for synthesis of aryl-zinc intermediates).

-

Sigma-Aldrich. (2023). "Product Specification: 7-(4-Ethylphenyl)-7-oxoheptanoic acid (CAS 502651-42-5)."[1][]

Disclaimer: This protocol is for research use only. EOHA is not approved for therapeutic use in humans.

Sources

Application Note: High-Resolution Profiling of Oxoheptanoic Acids via Two-Step Derivatization GC/MS

Abstract

Oxoheptanoic acids (C7 keto acids) serve as critical intermediates in fatty acid oxidation, lysine catabolism, and as markers for oxidative stress (e.g., lipid peroxidation). However, their analysis is complicated by two primary factors: the high polarity of the carboxyl group and the thermal instability of

Introduction & Metabolic Significance[1]

Oxoheptanoic acids exist primarily as three positional isomers, each indicating distinct metabolic or synthetic pathways:

-

2-Oxoheptanoic Acid (

-keto): A metabolite often associated with amino acid transamination and chain elongation pathways. -

3-Oxoheptanoic Acid (

-keto): A classic intermediate of mitochondrial -

7-Oxoheptanoic Acid (

-oxo): Frequently observed as a cleavage product of unsaturated fatty acid hydroperoxides during oxidative stress.

The Analytical Challenge

Direct GC analysis of these compounds is impossible due to the active carboxyl hydrogen (causing peak tailing) and the keto-enol tautomerism. Furthermore, 3-oxoheptanoic acid is thermally labile; at GC injection port temperatures (>200°C), it readily decarboxylates to 2-hexanone, leading to false negatives for the acid and false positives for the ketone.

Solution: We employ a "Lock-and-Cap" strategy:

-

Lock: Methoxyamine hydrochloride (MOX) locks the carbonyl group as a stable methoxime.

-

Cap: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) caps the carboxyl group as a trimethylsilyl (TMS) ester.

Chemical Logic & Reaction Pathway

The following diagram illustrates the critical "Lock-and-Cap" workflow required to stabilize these analytes.

Figure 1: The two-step derivatization workflow preventing thermal degradation of beta-keto acids.

Experimental Protocol

Reagents & Standards

-

Reagent A (Oximation): 20 mg/mL Methoxyamine Hydrochloride in anhydrous Pyridine. Note: Pyridine acts as both solvent and acid scavenger.

-

Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) catalyst.

-

Internal Standard (IS): [U-13C]-Heptanoic acid or 2-oxooctanoic acid (if not naturally present).

Sample Preparation (Biological Fluids/Tissue)

-

Extraction: Acidify 100 µL of plasma/urine with 10 µL 6N HCl.

-

Solvent Partition: Extract twice with 400 µL Ethyl Acetate.

-

Drying: Evaporate the combined organic layer to complete dryness under a gentle stream of Nitrogen at room temperature.

-

Critical Warning:Do not heat during evaporation. Heat + Acid accelerates the decarboxylation of 3-oxo isomers.

-

Derivatization Procedure

-

Step 1 (Oximation): Add 50 µL of Reagent A to the dried residue. Vortex for 30 seconds. Incubate at 60°C for 60 minutes .

-

Mechanism: This converts the C=O ketone into a C=N-O-CH3 methoxime.

-

-

Step 2 (Silylation): Add 50 µL of Reagent B . Vortex. Incubate at 60°C for 30 minutes .

-

Mechanism: This converts the -COOH carboxyl into a -COO-Si(CH3)3 ester.

-

-

Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to precipitate any pyridine salts.

-

Transfer: Transfer supernatant to a GC vial with a glass insert.

Instrumental Methodology (GC/MS)[2][3][4][5][6][7]

| Parameter | Setting | Rationale |

| System | Agilent 7890/5977 (or equivalent) | Single Quadrupole sufficient; Q-TOF for unknown ID. |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Low polarity phase separates syn/anti oxime isomers well. |

| Inlet | Splitless (1 µL injection) @ 250°C | High temp ensures rapid volatilization; derivatization protects analyte. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |

| Oven Program | 70°C (1 min) | Slow ramp allows separation of geometric isomers (syn/anti). |

| Transfer Line | 280°C | Prevents condensation of high-boiling silylated species. |

| Ion Source | EI (70 eV) @ 230°C | Standard electron ionization. |

| Scan Mode | Full Scan (m/z 50–500) | Required for spectral confirmation. |

Data Analysis & Interpretation

Identification Logic

Derivatized oxo-acids often produce two chromatographic peaks for a single compound due to syn/anti geometric isomerism around the methoxime (

-

Action: Sum the areas of both peaks for quantitative analysis.

Mass Spectral Fingerprints

The molecular weight (MW) of underivatized oxoheptanoic acid is 144 u . The derivative (Methoxime-TMS) adds specific mass units:

-

Methoxime: +29 u

-

TMS: +72 u

-

Total Derivative MW: 245 u

Diagnostic Ions Table[1][2]

| Isomer | Key Fragment Ions (m/z) | Mechanistic Origin |

| General | 245 ( | Molecular ion; Loss of methyl (TMS); Loss of methoxy (Oxime). |

| 2-Oxo (Alpha) | 158, 129 | |

| 3-Oxo (Beta) | 144, 186 | McLafferty rearrangement favored by |

| 7-Oxo (Omega) | 214, 117 | Loss of methoxy is prominent; terminal activation. |

Self-Validating QC Criteria

To ensure the protocol worked, check the Internal Standard (IS) and a known QC Control :

-

Peak Shape: Tailing factor must be < 1.2. Tailing indicates incomplete silylation (moisture in system).

-

Isomer Ratio: The syn/anti ratio for 2-oxoheptanoic acid is typically constant (e.g., 1:3). A shift suggests inlet discrimination.

-

Artifact Check: Monitor m/z 147 (disiloxane). High abundance indicates moisture contamination in Reagent B.

References

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. Link

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114(1), 30.4.1–30.4.32. Link

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

-

Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3] (Classic text on chemical logic of derivatization).

-

Kaspar, H., et al. (2008). Automated GC-MS analysis of raw metabolites in biological specimens. Nature Protocols, 3, 1139–1152. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 7-Oxoheptanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic routes. We will explore common issues and provide field-proven insights and detailed protocols to help you optimize your experiments.

Section 1: Challenges in the Oxidation of C7 Alcohol Precursors

The most common route to 7-oxoheptanoic acid involves the oxidation of a suitable C7 precursor, such as 7-hydroxyheptanoic acid. The choice of oxidant is critical and often the primary source of low yields.

FAQ 1: My Jones oxidation of 7-hydroxyheptanoic acid results in a low yield. What are the likely causes and how can I improve the conversion?

The Jones oxidation is a powerful and cost-effective method for converting primary alcohols to carboxylic acids.[1] However, its aggressive nature can lead to side reactions and product degradation if not properly controlled.

Potential Causes for Low Yield:

-

Over-oxidation and Side Reactions: The strongly acidic and oxidative conditions can cause cleavage of the carbon chain or other undesirable side reactions, especially with prolonged reaction times or elevated temperatures.

-

Incomplete Reaction: Insufficient oxidant, poor reagent quality, or non-optimal temperatures can lead to incomplete conversion of the starting material. The intermediate aldehyde may also be present.

-

Difficult Product Isolation: The workup procedure to remove chromium salts can be cumbersome and may lead to product loss.

Troubleshooting Protocol:

-

Assess Starting Material Purity: Ensure your 7-hydroxyheptanoic acid is free of impurities that might be sensitive to the oxidant or interfere with the reaction.

-

Optimize Reagent Stoichiometry and Addition:

-

Use a precisely calculated amount of Jones reagent. A common practice is to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.[2]

-

Add the Jones reagent dropwise to the solution of the alcohol in acetone, maintaining a low temperature (0-10°C) to control the exothermic reaction.[1] A color change from orange/red to green indicates the consumption of Cr(VI).[3]

-

-

Strict Temperature Control: Maintain the reaction temperature below 30°C. Higher temperatures can promote the formation of by-products and degradation.[2]

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction promptly upon completion to avoid over-oxidation.

-

Efficient Workup:

-

After the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears and a green solution of Cr(III) salts remains.[3]

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to recover the 7-oxoheptanoic acid.

-

Wash the combined organic extracts to remove residual acids and salts.

-

Below is a troubleshooting workflow for the Jones oxidation.

Caption: Troubleshooting workflow for Jones oxidation.

FAQ 2: I'm using a milder oxidant like PCC or a Swern oxidation to avoid over-oxidation, but my conversion rates are poor. What's going wrong?

Milder oxidation methods are excellent for stopping at the aldehyde stage from a primary alcohol, which can be a desired intermediate or a challenge to overcome when aiming for the carboxylic acid.[4][5] Low conversion with these methods often points to issues with reaction conditions or reagent stability.

A. Pyridinium Chlorochromate (PCC) Oxidation Issues

PCC is an effective reagent for oxidizing primary alcohols to aldehydes under anhydrous conditions.[6] If your goal is the aldehyde, low conversion can be frustrating. If the goal is the acid, this method is insufficient on its own.

-

Potential Causes for Low Aldehyde Yield:

-

Presence of Water: PCC is sensitive to water. Any moisture can lead to the formation of a gem-diol from the aldehyde, which can be further oxidized, or can simply hydrolyze the reagent.[4][7]

-

Reagent Quality: PCC can degrade over time. Using old or impure PCC will result in lower yields.

-

Incorrect Stoichiometry: An insufficient amount of PCC will lead to an incomplete reaction.

-

-

Troubleshooting Protocol for PCC:

-

Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use an anhydrous solvent, typically dichloromethane (DCM).[8]

-

Use High-Quality PCC: If possible, use freshly prepared or commercially available high-purity PCC.

-

Optimize Stoichiometry: Use at least 1.5 equivalents of PCC to ensure complete conversion of the alcohol to the aldehyde.

-

Slow Addition: Add the alcohol solution to a suspension of PCC in DCM to maintain control over the reaction.

-

B. Swern Oxidation Issues

The Swern oxidation uses activated dimethyl sulfoxide (DMSO) to convert alcohols to aldehydes or ketones under very mild, cryogenic conditions.[9] Its sensitivity to temperature is a common failure point.

-

Potential Causes for Low Aldehyde Yield:

-

Improper Temperature Control: The reaction must be kept at or below -60°C. If the temperature rises, the activated DMSO species can decompose, leading to side reactions like the Pummerer rearrangement.[10][11]

-

Reagent Quality: DMSO, oxalyl chloride, and the amine base must be of high quality and anhydrous.

-

Incorrect Order of Addition: The order of reagent addition is critical for the formation of the correct reactive intermediate.

-

-

Troubleshooting Protocol for Swern Oxidation:

-

Strict Temperature Control: Use a dry ice/acetone bath to maintain the temperature at -78°C throughout the addition steps.[9]

-

Correct Reagent Addition Sequence:

-

Add oxalyl chloride to a solution of DMSO in DCM at -78°C.

-

After a short stirring period, add the alcohol solution.

-

Finally, add the hindered base (e.g., triethylamine) and allow the reaction to slowly warm to room temperature.

-

-

Proper Quenching: Quench the reaction with water or a buffer solution before workup.

-

Byproduct Removal: The byproduct dimethyl sulfide has a strong odor. Rinsing glassware with bleach can oxidize it to odorless DMSO.[12]

-

| Oxidation Method | Pros | Cons | Best For |

| Jones Oxidation | Inexpensive; Directly yields carboxylic acid from primary alcohol.[1] | Harsh, acidic conditions; Uses toxic Cr(VI); Can lead to over-oxidation and side reactions.[3] | Robust substrates where the carboxylic acid is the final target. |

| PCC Oxidation | Milder than Jones; Stops at the aldehyde.[4] | Uses toxic Cr(VI); Requires strictly anhydrous conditions.[7] | Synthesis of the intermediate 7-oxoheptanal. |

| Swern Oxidation | Very mild conditions; Metal-free; High yields for aldehydes.[5] | Requires cryogenic temperatures (-78°C); Produces foul-smelling dimethyl sulfide.[12] | Sensitive substrates for the synthesis of 7-oxoheptanal. |

Section 2: Synthesis from Cyclic Precursors

FAQ 3: My Baeyer-Villiger oxidation of cycloheptanone is inefficient. How can I improve the yield of the caprolactone precursor?

The Baeyer-Villiger oxidation is a classic method for converting cyclic ketones into lactones, which can then be hydrolyzed and oxidized to the target keto acid.[13] The success of this reaction hinges on the activity of the peroxy acid and the migratory aptitude of the adjacent carbon atoms.

Potential Causes for Low Yield:

-

Decomposed Peroxy Acid: Peroxy acids like m-CPBA can degrade upon storage.

-

Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and selectivity.

-

Low Migratory Aptitude: While cycloheptanone is generally reactive, highly substituted derivatives might exhibit slower reaction rates.

Troubleshooting Protocol:

-

Verify Peroxy Acid Activity: Use a fresh bottle of m-CPBA or another peroxy acid. You can test its activity with a standard substrate if you suspect degradation.

-

Solvent and Temperature Optimization:

-

Common solvents include dichloromethane, chloroform, or buffered solutions to prevent acid-catalyzed side reactions.

-

The reaction is often run at room temperature but may require gentle heating for less reactive substrates. Monitor by TLC to avoid prolonged reaction times.

-

-

Consider Alternative Reagents: If standard peroxy acids fail, using hydrogen peroxide with a Lewis acid catalyst can be an effective alternative.[14]

The diagram below illustrates the Baeyer-Villiger mechanism.

Caption: Mechanism of the Baeyer-Villiger oxidation.

Section 3: Challenges with the Ozonolysis Route

FAQ 4: I am attempting to synthesize a 7-oxoheptanoic acid precursor via ozonolysis of an unsaturated fatty acid like oleic acid, but I'm getting a complex mixture of products. What went wrong?

Ozonolysis is a powerful tool for cleaving double bonds.[15] However, the workup step is critical in determining the final products. For the synthesis of a keto acid, a specific set of conditions is required.

Potential Causes for Poor Results:

-

Incomplete Ozonolysis: If the reaction is not allowed to go to completion, you will have unreacted starting material.

-

Improper Workup: Ozonolysis initially forms an ozonide. The subsequent workup determines the product. A reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) will yield aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) will yield carboxylic acids.[16] A mixture of conditions will lead to a mixture of products.

-

Side Reactions of Criegee Intermediates: The highly reactive Criegee intermediates formed during ozonolysis can undergo secondary reactions if not properly trapped.[17]

Troubleshooting Protocol:

-

Ensure Complete Reaction: Run the reaction at a low temperature (typically -78°C) and bubble ozone through the solution until a persistent blue color indicates an excess of ozone, or use a chemical indicator like Sudan Red.

-

Choose the Correct Workup:

-

To obtain the carboxylic acid directly (e.g., azelaic acid from oleic acid), an oxidative workup with hydrogen peroxide is necessary.[18]

-

To obtain an aldehyde precursor, a reductive workup is required.

-

-

Control Reaction Conditions: Running the ozonolysis in a participating solvent like methanol can help stabilize the intermediates.[18]

Section 4: General Purification Strategies

FAQ 5: How can I effectively purify my crude 7-oxoheptanoic acid?

Proper purification is essential to obtain a high-purity final product. 7-oxoheptanoic acid is a solid at room temperature, making recrystallization a viable option. Column chromatography is also effective.

| Purification Method | Protocol Summary | Notes |

| Recrystallization | Dissolve the crude product in a minimum amount of a hot solvent system (e.g., Ethanol/Water, Acetone/Hexane). Allow to cool slowly to form crystals. Filter and dry the crystals. | Effective for removing impurities with different solubility profiles. Multiple recrystallizations may be necessary for high purity.[19] |

| Column Chromatography | Adsorb the crude product onto silica gel. Elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve peak shape).[20] | Excellent for separating compounds with different polarities. The presence of the carboxylic acid may cause streaking on the column; adding ~1% acetic acid to the eluent can mitigate this. |

References

- Benchchem. (2025). Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.

- Various Authors. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.

- Benchchem. (2025). Application Notes and Protocols for the Purification of 7-Oxo-7-(9-phenanthryl)heptanoic acid.

- PrepChem.com. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid.

- LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).

- Chemistry Stack Exchange. (2017). How does PCC not oxidize aldehyde?.

- Organic Chemistry Tutor. (2022). Oxidation of Alcohols with PCC.

- Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).

- Benchchem. (2025). Technical Support Center: Swern Oxidation of Allylic Alcohols.

- Wikipedia. (n.d.). Swern oxidation.

- Organic Chemistry Portal. (n.d.). Swern Oxidation.

- Wordpress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation.

- Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.

- Organic Chemistry Portal. (n.d.). Jones Oxidation.

- Chemistry Steps. (n.d.). Jones Oxidation.

- Wikipedia. (n.d.). Jones oxidation.

- Sigma-Aldrich. (n.d.). Baeyer-Villiger Oxidation Reaction.

- MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.

- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.

- YouTube. (2020). Baeyer-Villiger Oxidation.

- European Patent Office. (2013). OZONOLYSIS OPERATIONS FOR GENERATION OF REDUCED AND OXIDIZED PRODUCT STREAMS.

- ResearchGate. (n.d.). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid.

- RSC Publishing. (n.d.). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates.

- MDPI. (n.d.). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis.

- Organic Chemistry Portal. (2016). One-Pot Oxidative Cleavage of Olefins to Synthesize Carboxylic Acids by a Telescoped Ozonolysis-Oxidation Process.

Sources

- 1. Jones oxidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 14. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. One-Pot Oxidative Cleavage of Olefins to Synthesize Carboxylic Acids by a Telescoped Ozonolysis-Oxidation Process [organic-chemistry.org]

- 17. Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. prepchem.com [prepchem.com]

Validation & Comparative

Validation of HPLC Methods for 7-(4-Ethylphenyl)-7-oxoheptanoic Acid Quantification

Executive Summary & Analytical Context

7-(4-Ethylphenyl)-7-oxoheptanoic acid (E-PHA) represents a class of aryl-keto acids often utilized as pharmaceutical intermediates or lipid-regulating metabolites. Its structure—a lipophilic ethyl-phenyl tail coupled with a polar carboxylic acid head—presents a classic "push-pull" chromatographic challenge.

This guide compares two primary analytical approaches for E-PHA quantification:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The robust "workhorse" method suitable for Quality Control (QC), raw material assay, and stability testing.

-

Ultra-High Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS): The high-sensitivity alternative required for biological matrices (plasma/urine) or trace impurity profiling.

Key Analytical Challenge: The terminal carboxylic acid (

Comparative Methodology: HPLC-UV vs. UHPLC-MS/MS

The following table contrasts the performance metrics of the two validated approaches.

| Feature | Method A: HPLC-UV (QC Standard) | Method B: UHPLC-MS/MS (Bioanalytical) |

| Primary Use Case | Raw material purity, Dissolution, Stability | PK studies, Trace impurity analysis |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase | ACN / Water (0.1% | ACN / Water (0.1% Formic Acid) |

| Detection Limit (LOD) | ~0.5 µg/mL | ~1.0 ng/mL |

| Linearity Range | 10 – 500 µg/mL | 5 – 1000 ng/mL |

| Throughput | Moderate (Run time: 15-20 min) | High (Run time: <5 min) |

| Cost Per Sample | Low ($) | High ( |

| Robustness | High (Tolerates matrix effects) | Moderate (Susceptible to ion suppression) |

Method A: The Gold Standard Protocol (HPLC-UV)

This protocol is recommended for laboratories performing release testing or synthesis verification. It prioritizes robustness over speed.

Chromatographic Conditions[2][3][4][5][6]

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric acid). Note: Low pH ensures the carboxylic acid remains protonated (

), preventing peak tailing. -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Aromatic ring absorption).

-

Temperature: 30°C.

-

Injection Volume: 10 µL.

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Equilibration |

| 10.0 | 10 | 90 | Elution of E-PHA |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 70 | 30 | Re-equilibration |

| 18.0 | 70 | 30 | End |

Validation Framework (ICH Q2(R2) Aligned)

Validation must demonstrate that the method is suitable for its intended purpose.[2][3][4] The following parameters are critical for E-PHA, aligned with the latest ICH Q2(R2) guidelines.

Specificity (Stress Testing)

You must prove the method can distinguish E-PHA from synthesis byproducts (e.g., 4-ethylbenzene derivatives) or degradation products.

-

Protocol: Expose E-PHA stock solution to:

-

Acid (0.1 N HCl, 60°C, 2h)

-

Base (0.1 N NaOH, 60°C, 2h)

-

Oxidation (3%

, RT, 4h)

-

-

Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution (

) > 1.5 between E-PHA and nearest degradation peak.

Linearity & Range

Due to the aromatic ketone, E-PHA exhibits strong UV absorbance.

-

Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

-

Protocol: Spike E-PHA into a placebo matrix (if available) or solvent at 3 levels (Low, Medium, High).

-

Acceptance: Mean recovery 98.0% – 102.0% for drug substance; 95.0% – 105.0% for drug product.

Robustness (Design of Experiments)

Small variations in pH are the highest risk factor for this acidic molecule.

-

Critical Test: Vary Mobile Phase A pH by ±0.2 units.

-

Observation: If retention time shifts >5% or tailing factor >1.5 at pH 2.7, the method requires stricter pH control (e.g., use of buffer vs. simple acid addition).

Visualizing the Workflow

Diagram 1: Analytical Method Selection Strategy

This decision matrix helps researchers choose between HPLC-UV and LC-MS based on sample origin and sensitivity needs.

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample matrix and required sensitivity.

Diagram 2: Sample Preparation & Extraction Logic

For biological matrices (Method B), simple protein precipitation is often insufficient due to the lipophilicity of E-PHA.

Figure 2: Sample preparation workflow. Liquid-Liquid Extraction (LLE) is preferred for trace analysis to remove matrix interferences.

Scientific Rationale (The "Why")

The pKa/LogP Conflict

E-PHA has a calculated LogP of ~3.7 and a pKa of ~4.5 [1].

-

If pH > pKa (e.g., pH 7): The molecule is ionized (

). It becomes too polar, eluting near the void volume ( -

If pH < pKa (e.g., pH 2.5): The molecule is neutral (

). It interacts strongly with the C18 stationary phase, allowing for sharp peaks and controlled retention. This is why Method A uses phosphate buffer at pH 2.5.

Detection Wavelength Selection

While the carbonyl group absorbs at ~280 nm, the benzene ring provides a much stronger signal at 254 nm [2]. Using 254 nm maximizes sensitivity for Method A. For Method B (MS), the carboxylic acid allows for negative ion mode (ESI-), but positive mode (ESI+) is often preferred if using acidic mobile phases (formic acid) to protonate the ketone oxygen.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169732, 7-Oxoheptanoic acid (Analogous Structure). Retrieved from [Link]

-

ICH (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. (The global regulatory standard for validation).[2] Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.